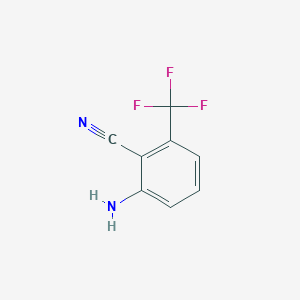

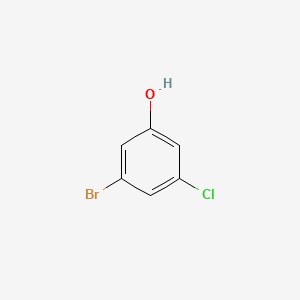

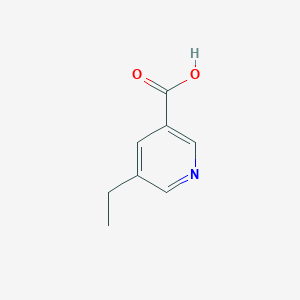

1-(4-Bromophenyl)-5-chloro-1-oxopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol involves the reaction of certain precursors with metal salts and ligands to form complexes with specific geometries . Another synthesis approach for a compound with bromo- and chloro-substituents is described in a 7-step procedure, starting from a ketone and leading to enantiomerically pure diarylethanes . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-5-chloro-1-oxopentane by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Bromophenyl)-5-chloro-1-oxopentane has been determined using techniques such as X-ray diffraction . These analyses reveal the spatial arrangement of atoms within the molecule and the angles between different planes in the structure. For example, the angles between the phenyl rings and the central ring in a bromo-substituted cyclopentadiene compound were determined, which could be relevant when considering the steric effects in 1-(4-Bromophenyl)-5-chloro-1-oxopentane .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 1-(4-Bromophenyl)-5-chloro-1-oxopentane. However, the reactivity of bromo- and chloro-substituted compounds can be inferred from the studies. For example, the thermal decomposition of metal complexes derived from a related compound proceeds in stages, including the removal of ligands and the loss of halide ions . This suggests that 1-(4-Bromophenyl)-5-chloro-1-oxopentane may also undergo decomposition or react with other chemicals in a stepwise manner, influenced by its halogen substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated chain molecules have been studied through vibrational spectroscopy, revealing information about their rotational isomerism and the forms they take in different states of aggregation . For example, 1-chloro-, 1-bromo-, and 1-iodopentanes exhibit trans-trans-trans forms in the crystalline state . These findings can provide a basis for predicting the behavior of 1-(4-Bromophenyl)-5-chloro-1-oxopentane under various conditions, including its potential isomeric forms and the impact of temperature and state of matter on its physical properties.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

- Synthesis of Brominated Compounds : Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), outlines the challenges and advancements in bromination reactions and cross-coupling reactions. Such methodologies could be relevant to the synthesis and applications of "1-(4-Bromophenyl)-5-chloro-1-oxopentane" in pharmaceutical contexts (Qiu et al., 2009).

Environmental Impact and Safety Assessment

Toxicity of Brominated and Chlorinated Compounds : Studies on the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment review the transformation into potentially more toxic and persistent compounds through chlorination processes, highlighting the environmental persistence and toxicity risks associated with chlorinated phenols and biphenyl ethers (Bedoux et al., 2012).

Electrochemical Water Treatment : Electrochemical processes are explored for the removal of organic and inorganic contaminants from water. The research indicates the dependence of electrochemical oxidation outcomes on the presence of chloride and bromide, suggesting implications for the treatment and environmental impact of brominated and chlorinated compounds, including potential by-products from "1-(4-Bromophenyl)-5-chloro-1-oxopentane" (Radjenovic & Sedlak, 2015).

properties

IUPAC Name |

1-(4-bromophenyl)-5-chloropentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIORYRWTPWEAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622007 |

Source

|

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-5-chloro-1-oxopentane | |

CAS RN |

54874-12-3 |

Source

|

| Record name | 1-(4-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)